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Compound of Interest

Compound Name: Cefmenoxime sodium

Cat. No.: B12781009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and research of

Cefmenoxime Sodium for parenteral administration. This document outlines key

considerations, experimental protocols, and data presentation for solubility, stability, and

formulation development.

Introduction to Cefmenoxime Sodium
Cefmenoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity

against Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial cell

wall synthesis, leading to bacterial cell lysis.[1] Due to its poor oral bioavailability, cefmenoxime

is administered parenterally, primarily through intravenous or intramuscular injections.[2][3] The

sodium salt of cefmenoxime is typically used in parenteral formulations to improve its

pharmaceutical properties. However, the inherent low aqueous solubility of the parent

compound, cefmenoxime hydrochloride, necessitates careful formulation strategies.[2]

Physicochemical Properties
A thorough understanding of the physicochemical properties of Cefmenoxime Sodium is

fundamental for formulation development.
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Property Value Reference

Molecular Formula C₁₆H₁₆N₉NaO₅S₃ [1]

Molecular Weight 533.5 g/mol [1]

pKa (Strongest Acidic) 2.62 [4]

pKa (Strongest Basic) 3.53 [4]

Water Solubility 0.446 mg/mL [4]

Solubility Enhancement
The aqueous solubility of cefmenoxime is a critical factor in developing a parenteral

formulation. Cefmenoxime hydrochloride is reported to be extremely difficult to dissolve in

water.[2] To achieve the required concentration for therapeutic efficacy, solubility enhancement

techniques are necessary.

3.1. Use of Co-solvents and pH Adjustment:

Formulations often incorporate co-solvents or pH-adjusting agents to improve the solubility of

cefmenoxime. The use of alkaline substances to form the more soluble sodium salt in situ is a

common approach.

Table 1: Potential Excipients for Solubility Enhancement
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Excipient Function
Rationale for Use with
Cefmenoxime

Sodium Carbonate Alkalinizing agent/ Co-solvent

To increase the pH of the

reconstitution medium,

facilitating the dissolution of

cefmenoxime hydrochloride by

forming the more soluble

sodium salt.

L-Arginine Amino acid/ Solubilizing agent

Can act as a co-solvent and

may form a more soluble salt

or complex with cefmenoxime,

improving its dissolution.

3.2. Experimental Protocol: Solubility Determination

This protocol outlines the steps to determine the saturation solubility of Cefmenoxime Sodium
in various parenteral fluids.

Materials:

Cefmenoxime Sodium powder

Water for Injection (WFI)

0.9% Sodium Chloride Injection

5% Dextrose Injection

Vials or test tubes

Shaking incubator or magnetic stirrer

Centrifuge

HPLC system with UV detector
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Calibrated pH meter

Procedure:

Add an excess amount of Cefmenoxime Sodium powder to a known volume of each

parenteral fluid in separate vials.

Seal the vials and place them in a shaking incubator set at a controlled temperature (e.g.,

25°C and 37°C).

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is

reached.

After equilibration, visually inspect the samples for the presence of undissolved solid

material.

Centrifuge the samples at a high speed to separate the undissolved drug.

Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase to

a suitable concentration for HPLC analysis.

Analyze the samples using a validated stability-indicating HPLC method to determine the

concentration of dissolved cefmenoxime.

Measure the pH of the saturated solution.

Repeat the experiment at different temperatures to assess the temperature dependency of

solubility.

Data Presentation:

Table 2: Solubility of Cefmenoxime Sodium in Parenteral Fluids (Representative Data)
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Solvent Temperature (°C) Solubility (mg/mL)
pH of Saturated
Solution

Water for Injection 25 Data to be determined Data to be determined

0.9% Sodium Chloride 25 Data to be determined Data to be determined

5% Dextrose 25 Data to be determined Data to be determined

Water for Injection 37 Data to be determined Data to be determined

0.9% Sodium Chloride 37 Data to be determined Data to be determined

5% Dextrose 37 Data to be determined Data to be determined

Note: The above table should be populated with experimentally determined data.

Stability Assessment
Ensuring the stability of the reconstituted Cefmenoxime Sodium solution is crucial for its

safety and efficacy. Degradation can lead to a loss of potency and the formation of potentially

harmful byproducts.

4.1. Factors Affecting Stability:

pH: Cephalosporins are susceptible to hydrolysis, and the degradation rate is often pH-

dependent.

Temperature: Higher temperatures generally accelerate degradation reactions.

Light: Photodegradation can occur in some cephalosporin formulations.

Excipients: The presence of other components in the formulation can influence stability.

4.2. Experimental Protocol: Stability-Indicating HPLC Method Development and Validation

A validated stability-indicating HPLC method is essential to separate the intact drug from its

degradation products. The following protocol is a general guideline based on methods for

related cephalosporins and should be optimized and validated for Cefmenoxime Sodium.
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Chromatographic Conditions (to be optimized):

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH

adjusted) and an organic modifier (e.g., acetonitrile or methanol).

Flow Rate: 1.0 mL/min

Detection Wavelength: UV detection at an appropriate wavelength for cefmenoxime (e.g.,

254 nm or 270 nm).

Injection Volume: 20 µL

Column Temperature: 30°C

Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC

method, forced degradation studies should be performed on a solution of Cefmenoxime
Sodium.

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g.,

60°C) for a specified period.

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a

specified period.

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room

temperature.

Thermal Degradation: Expose the solid drug and drug solution to dry heat (e.g., 80°C).

Photodegradation: Expose the drug solution to UV light.

Validation Parameters (as per ICH guidelines):

Specificity

Linearity
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Range

Accuracy

Precision (Repeatability and Intermediate Precision)

Limit of Detection (LOD)

Limit of Quantitation (LOQ)

Robustness

4.3. Experimental Protocol: Stability Study of Reconstituted Solution

Procedure:

Reconstitute Cefmenoxime Sodium for Injection with the recommended volume of WFI,

0.9% NaCl, and 5% Dextrose to achieve a known concentration.

Store the reconstituted solutions under different temperature and light conditions (e.g.,

refrigerated at 2-8°C, room temperature at 20-25°C, and accelerated conditions at 40°C,

both protected from and exposed to light).

At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours, and longer for refrigerated samples),

withdraw an aliquot of each solution.

Visually inspect the solutions for any changes in color, clarity, or particulate matter.

Measure the pH of each solution.

Analyze the samples using the validated stability-indicating HPLC method to determine the

remaining concentration of Cefmenoxime Sodium and the formation of any degradation

products.

Data Presentation:

Table 3: Stability of Reconstituted Cefmenoxime Sodium (Representative Data)
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Solvent
Storage
Condition

Time
(hours)

% Initial
Concentrati
on
Remaining

pH Appearance

WFI

2-8°C,

Protected

from Light

0 100 Data
Clear,

colorless

24 Data Data Data

48 Data Data Data

0.9% NaCl

20-25°C,

Exposed to

Light

0 100 Data
Clear,

colorless

8 Data Data Data

24 Data Data Data

5% Dextrose

40°C,

Protected

from Light

0 100 Data
Clear,

colorless

4 Data Data Data

8 Data Data Data

Note: This table should be populated with experimentally determined data.

Formulation Development Workflow
The following diagram illustrates a logical workflow for the development of a Cefmenoxime
Sodium parenteral formulation.
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Mechanism of Action Signaling Pathway
Cefmenoxime, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with

the synthesis of the bacterial cell wall. The following diagram illustrates this mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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